

# SHEN26 Technical Support Center: Understanding the Impact of Food on Pharmacokinetics

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## Compound of Interest

Compound Name: **SHEN26**

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This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the influence of food on the pharmacokinetics of the investigational antiviral agent, **SHEN26**. The following frequently asked questions (FAQs) and troubleshooting guides are based on available clinical trial data.

## Frequently Asked Questions (FAQs)

Q1: What is **SHEN26** and what is its mechanism of action?

**SHEN26** (also known as ATV014) is an orally administered, broad-spectrum antiviral drug candidate.<sup>[1][2]</sup> It acts as an inhibitor of the viral RNA-dependent RNA polymerase (RdRp), a crucial enzyme for the replication of many RNA viruses.<sup>[3]</sup> **SHEN26** is a prodrug that is rapidly converted in the body to its active metabolite, **SHEN26-69-0** (also known as GS-441524), which then exerts the antiviral effect.<sup>[3][4]</sup>

Q2: How does food affect the absorption and exposure of **SHEN26**?

Co-administration of **SHEN26** with food, particularly a high-fat meal, has a significant impact on the pharmacokinetics of its active metabolite, **SHEN26-69-0**. Available data from a Phase I clinical trial (NCT05504746) indicates that a high-fat meal leads to:

- Increased maximum plasma concentration (Cmax): The peak concentration of the active metabolite in the blood is higher when **SHEN26** is taken with a high-fat meal compared to a

fasted state.[1][2]

- Increased total drug exposure (AUC): The overall amount of the active metabolite in the bloodstream over time is greater with food.[1][2]
- Delayed time to maximum plasma concentration (Tmax): It takes longer for the active metabolite to reach its peak concentration in the blood when administered with a high-fat meal.[1][2]

A standard meal has also been noted to increase the Cmax and AUC of **SHEN26**-69-0 in a high-dose (800 mg) group.[1][2]

Q3: Has the quantitative impact of food on **SHEN26** pharmacokinetics been reported?

While clinical studies have established that food, particularly high-fat meals, increases the Cmax and AUC of the active metabolite **SHEN26**-69-0, the precise quantitative data (e.g., geometric mean ratios for AUC and Cmax in fed vs. fasted states) have not been made publicly available in the reviewed literature. The published results are qualitative, stating an increase in these parameters.[1][2]

## Troubleshooting Guide for Experimental Design

Issue: Variability in pharmacokinetic data when studying **SHEN26**.

If you are observing high variability in your pharmacokinetic studies with **SHEN26**, consider the following:

- Fasting/Fed State: The prandial state of your subjects is a critical variable. As demonstrated in clinical trials, food significantly alters the absorption of **SHEN26**. Ensure strict adherence to either a fasted or a standardized meal protocol across all subjects in a given study arm to minimize variability.
- Meal Composition: The type of meal can influence the extent of the food effect. A high-fat meal has been shown to have a pronounced effect.[1][2] If a fed study is desired, the composition of the meal should be standardized and controlled.

## Experimental Protocols

## Protocol: Phase I Food-Effect Study for **SHEN26**

The following is a summarized methodology for the food-effect portion of the Phase I clinical trial (NCT05504746), designed to assess the impact of a high-fat meal on the pharmacokinetics of **SHEN26**.<sup>[5]</sup>

- Study Design: A single ascending-dose (SAD), multiple ascending-dose (MAD), and food-effect (FE) study was conducted in healthy adult subjects.<sup>[1][2]</sup> The food-effect portion was a two-period crossover design.
- Subject Population: Healthy adult volunteers, aged 18-45 years, with a BMI between 19.0 and 26.0 kg/m<sup>2</sup>.<sup>[5]</sup>
- Dosage: A single oral dose of 400 mg of **SHEN26** was administered.<sup>[5]</sup>
- Fasted State Protocol:
  - Subjects fasted for at least 10 hours overnight prior to drug administration.
  - A single 400 mg dose of **SHEN26** was administered with water.
  - Subjects continued to fast for a specified period post-dose.
- Fed State Protocol:
  - After an overnight fast of at least 10 hours, subjects were given a standardized high-fat meal.<sup>[5]</sup>
  - The **SHEN26** capsule (400 mg) was administered 30 minutes after the start of the high-fat meal.<sup>[5]</sup>
  - The meal was required to be consumed within 30 minutes.<sup>[5]</sup>
- Pharmacokinetic Sampling: Serial blood samples were collected at predefined time points before and after drug administration to measure the plasma concentrations of the active metabolite, **SHEN26-69-0**.

- Pharmacokinetic Parameters: The key pharmacokinetic parameters analyzed included Cmax, AUC (from time zero to the last measurable concentration and extrapolated to infinity), and Tmax.

## Data Presentation

As the specific quantitative data from the food effect study have not been publicly released, a table with numerical values cannot be provided at this time. The results are summarized qualitatively below.

Table 1: Summary of Food Effect on the Pharmacokinetics of **SHEN26-69-0**

Pharmacokinetic Parameter	Effect of High-Fat Meal
Cmax (Maximum Concentration)	Increased[1][2]
AUC (Total Exposure)	Increased[1][2]
Tmax (Time to Maximum Concentration)	Prolonged[1][2]

## Visualizations Signaling Pathway

**SHEN26** is a direct-acting antiviral and does not modulate a host signaling pathway. Its active metabolite, **SHEN26-69-0**, directly inhibits the viral RNA-dependent RNA polymerase (RdRp), thereby preventing viral replication. A signaling pathway diagram is therefore not applicable.

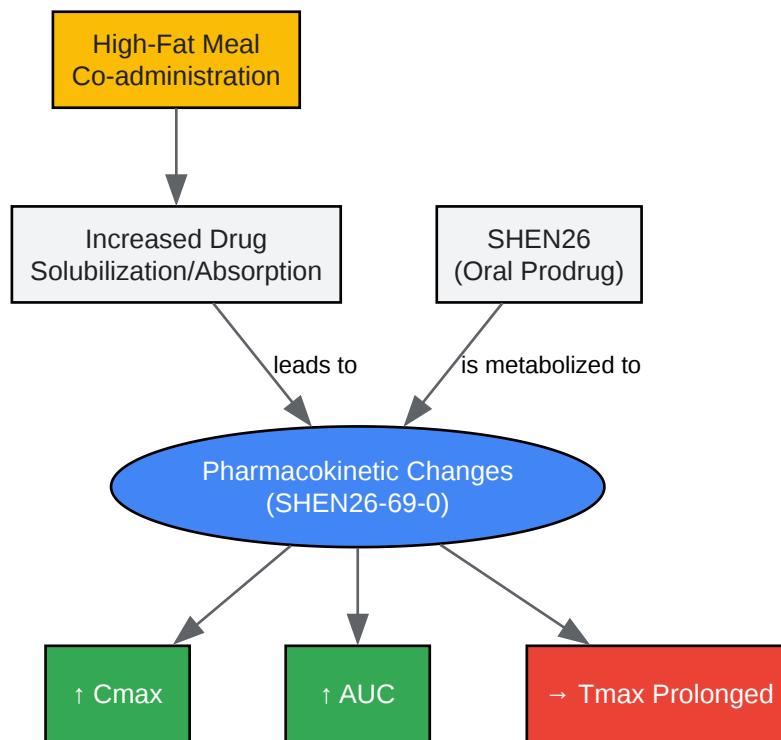
## Experimental Workflow



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Caption: Workflow for a two-period crossover food effect study.

## Logical Relationship



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Caption: Impact of a high-fat meal on **SHEN26** pharmacokinetics.

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## References

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